molecular formula C18H17ClN4O5 B11179173 Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate

Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate

Cat. No.: B11179173
M. Wt: 404.8 g/mol
InChI Key: RDDUYPYSXQABPY-UHFFFAOYSA-N
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Description

Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,2-C][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy-oxoethyl group, and a methoxymethyl group

Preparation Methods

The synthesis of Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,2-C][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the methoxy-oxoethyl group: This can be done through esterification or acylation reactions.

    Attachment of the methoxymethyl group: This step may involve alkylation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific molecular targets.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,2-C][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activity and chemical properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group may have similar reactivity and applications, but their overall properties can vary based on other functional groups present.

    Methoxy-oxoethyl derivatives: These compounds can have similar chemical reactivity, particularly in esterification and acylation reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

methyl 8-(3-chlorophenyl)-7-(methoxymethyl)-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H17ClN4O5/c1-26-9-12-15(10-5-4-6-11(19)7-10)17-21-20-16(18(25)28-3)13(23(17)22-12)8-14(24)27-2/h4-7H,8-9H2,1-3H3

InChI Key

RDDUYPYSXQABPY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=C(N=NC2=C1C3=CC(=CC=C3)Cl)C(=O)OC)CC(=O)OC

Origin of Product

United States

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